Cas no 1293156-74-7 (N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide)

N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide
- N-[3-[(3-bromopyridin-2-yl)amino]phenyl]acetamide
- N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide
-
- MDL: MFCD13476704
- インチ: 1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18)
- InChIKey: TVOMNMAFBWBYBV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN=C1NC1=CC=CC(=C1)NC(C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 287
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 54
N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N497830-100mg |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 100mg |
$ 275.00 | 2022-06-03 | ||
TRC | N497830-50mg |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 50mg |
$ 185.00 | 2022-06-03 | ||
TRC | N497830-10mg |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-196040-5.0g |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 95% | 5g |
$2070.0 | 2023-05-31 | |
Enamine | EN300-196040-2.5g |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 95% | 2.5g |
$1399.0 | 2023-09-17 | |
Enamine | EN300-196040-0.5g |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 95% | 0.5g |
$557.0 | 2023-09-17 | |
Enamine | EN300-196040-10.0g |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 95% | 10g |
$3069.0 | 2023-05-31 | |
Enamine | EN300-196040-5g |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 95% | 5g |
$2070.0 | 2023-09-17 | |
Enamine | EN300-196040-1g |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 95% | 1g |
$714.0 | 2023-09-17 | |
Enamine | EN300-196040-10g |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide |
1293156-74-7 | 95% | 10g |
$3069.0 | 2023-09-17 |
N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide 関連文献
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamideに関する追加情報
Professional Introduction to N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide (CAS No. 1293156-74-7)
N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide, with the CAS number 1293156-74-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in drug discovery.
The structure of N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide incorporates a bromopyridine moiety, which is known for its ability to interact with various biological targets. The presence of this functional group enhances the compound's potential as an intermediate in the synthesis of more complex pharmaceutical agents. Additionally, the amine and acetamide functionalities contribute to its versatility, allowing for further chemical modifications that could tailor its pharmacological properties.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide has been studied for its potential role in modulating these pathways, particularly in the context of cancer and inflammatory diseases. Its unique structural features make it a compelling scaffold for designing molecules with enhanced selectivity and reduced toxicity.
One of the most intriguing aspects of this compound is its ability to interact with protein targets through both hydrophobic and hydrogen bonding interactions. The bromopyridine ring provides a hydrophobic surface that can anchor into pockets on protein targets, while the amine and acetamide groups can form hydrogen bonds, further stabilizing the binding interaction. This dual-mode interaction has been observed to improve the binding affinity and duration of action for small-molecule drugs.
Recent studies have demonstrated that derivatives of N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide exhibit significant inhibitory activity against certain kinases and other enzymes implicated in tumor growth and progression. For instance, researchers have reported promising results in preclinical models where these derivatives effectively suppressed the activity of target enzymes, leading to reduced tumor size and prolonged survival in animal models. These findings highlight the potential of this compound as a lead molecule for further drug development.
The synthesis of N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination step at the pyridine ring is particularly critical, as it determines the reactivity of the molecule in subsequent functionalization steps. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high regioselectivity and minimize side products.
In addition to its pharmacological potential, N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide has also been explored for its role in material science applications. The unique electronic properties of the bromopyridine moiety make it an attractive component for designing organic semiconductors and other advanced materials. Researchers are investigating its use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where such compounds can contribute to improved efficiency and performance.
The future direction of research on N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. By leveraging computational chemistry tools and high-throughput screening techniques, scientists aim to identify structural modifications that enhance drug-like characteristics such as solubility, bioavailability, and metabolic stability. These efforts are expected to accelerate the translation of this compound from bench research to clinical use.
Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing the development of N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide and its derivatives. Such partnerships can facilitate rapid progress by combining expertise in synthetic chemistry, medicinal chemistry, and biopharmaceutical sciences. The integration of cutting-edge technologies, such as artificial intelligence-driven drug discovery platforms, will further enhance the efficiency of identifying novel therapeutic agents based on this scaffold.
In conclusion, N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide (CAS No. 1293156-74-7) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in future medical advancements.
1293156-74-7 (N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide) 関連製品
- 1341163-95-8(2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine)
- 2013164-68-4(tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate)
- 2228162-13-6(4-(1-bromopropan-2-yl)-1-methyl-1H-indole)
- 1439896-44-2((2-Cyclobutoxypyrimidin-4-yl)methanaminehydrochloride)
- 2229392-31-6(2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol)
- 1260794-19-1(3-(2-bromo-5-chlorophenyl)pyrrolidine)
- 194546-14-0(3-(2-Thienyl)-1H-pyrazol-4-ylmethanol)
- 2229453-31-8(1,1-difluoro-4-(2-nitroethyl)cyclohexane)
- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)
- 832735-87-2(1-Indolizinecarboxylic acid, 2-phenyl-)



